![molecular formula C12H11NO3 B1330598 2-[(Furan-2-Ylmethyl)amino]benzoic Acid CAS No. 501661-50-3](/img/structure/B1330598.png)
2-[(Furan-2-Ylmethyl)amino]benzoic Acid
Overview
Description
“2-[(Furan-2-Ylmethyl)amino]benzoic Acid” is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO3/c1-14 (9-10-5-4-8-17-10)12-7-3-2-6-11 (12)13 (15)16/h2-8H,9H2,1H3, (H,15,16) which provides a specific description of the molecule’s structure .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Pharmaceutical Intermediates
2-[(Furan-2-Ylmethyl)amino]benzoic Acid, due to its furan moiety, can be an important intermediate in the synthesis of pharmaceutical compounds. Furan derivatives are known for their potential biological activities, including antimicrobial, antiviral, antioxidant, antitumor, antihistaminic properties . This compound could be used in the development of new medications with these therapeutic effects.
Agrochemicals
The furan ring present in this compound suggests its use in the synthesis of agrochemicals. Furan derivatives are utilized to produce various agrochemicals due to their biological activity . This compound could be involved in creating new pesticides or fungicides.
Resin and Lacquer Production
Furan compounds are also used in the production of resins and lacquers . The specific applications would depend on the reactivity of the amino and carboxylic groups present in 2-[(Furan-2-Ylmethyl)amino]benzoic Acid, which could influence polymerization reactions.
Organic Synthesis Research
Given its structural complexity, 2-[(Furan-2-Ylmethyl)amino]benzoic Acid could be a subject of interest in organic synthesis research. It may serve as a building block for synthesizing more complex molecules or studying reaction mechanisms involving furan rings .
Bio-refinery
As part of a bio-refinery approach, this compound could be used as a precursor for synthesizing high-value-added chemicals, especially various useful amines .
Safety and Hazards
properties
IUPAC Name |
2-(furan-2-ylmethylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-7,13H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPWCOBXHDAOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318487 | |
Record name | MLS000758512 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Furan-2-Ylmethyl)amino]benzoic Acid | |
CAS RN |
501661-50-3 | |
Record name | MLS000758512 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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